molecular formula C43H72O13 B132238 Cyclocarioside A CAS No. 146109-34-4

Cyclocarioside A

Cat. No. B132238
M. Wt: 797 g/mol
InChI Key: NKAYJMFKKMUJQU-ZFIFBBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas. It belongs to a class of compounds known as steroidal glycosides, which are known for their diverse biological activities. Cyclocarioside A has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism Of Action

The mechanism of action of Cyclocarioside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Cyclocarioside A has also been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, Cyclocarioside A has been shown to inhibit the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

Cyclocarioside A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Cyclocarioside A has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclocarioside A in lab experiments is its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others, making it a useful tool for studying various disease processes. However, one limitation of using Cyclocarioside A in lab experiments is its availability. Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas, which can be difficult to obtain in large quantities.

Future Directions

There are several future directions for research on Cyclocarioside A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Cyclocarioside A and its potential as a therapeutic agent for the treatment of diabetes.

Synthesis Methods

The synthesis of Cyclocarioside A has been achieved through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Cyclocarioside A involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, extraction from natural sources is a more cost-effective method, but it requires a significant amount of plant material and can be challenging to scale up for large-scale production.

Scientific Research Applications

Cyclocarioside A has been the subject of extensive scientific research due to its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others. Cyclocarioside A has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

properties

CAS RN

146109-34-4

Product Name

Cyclocarioside A

Molecular Formula

C43H72O13

Molecular Weight

797 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3,4-dihydroxy-5-[[(10R,12S,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,7,10,14-pentamethyl-12-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C43H72O13/c1-20-17-27-39(4,5)28(55-38-35(48)33(46)26(54-38)19-51-22(3)44)12-15-41(27,8)24-18-25(53-37-36(49)34(47)32(45)21(2)52-37)31-23(11-14-42(31,9)30(20)24)43(10)16-13-29(56-43)40(6,7)50/h20-21,23-38,45-50H,11-19H2,1-10H3/t20?,21-,23?,24?,25-,26-,27?,28?,29?,30?,31?,32-,33-,34-,35+,36+,37-,38-,41+,42+,43-/m0/s1

InChI Key

NKAYJMFKKMUJQU-ZFIFBBNOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC3C(C(CC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](O5)COC(=O)C)O)O)C)C)[C@@]6(C2C(CC6)[C@@]7(CCC(O7)C(C)(C)O)C)C)O)O)O

SMILES

CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C

Canonical SMILES

CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C

synonyms

20,24-epoxydammarane-(3 beta,12 beta,24R)-12-O-alpha-L-rhamnopyranosyl-25-hydroxy-3-O-alpha-(5'-O-acetyl)-L-arabinofuranoside
cyclocarioside A

Origin of Product

United States

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